(4S)-4,9-Bis(acetyloxy)-10-[(acetyloxy)Methyl]-4-ethyl-1H-pyrano[3',4'
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Overview
Description
(4S)-4,9-Bis(acetyloxy)-10-[(acetyloxy)Methyl]-4-ethyl-1H-pyrano[3’,4] is a complex organic compound characterized by its unique pyrano structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4,9-Bis(acetyloxy)-10-[(acetyloxy)Methyl]-4-ethyl-1H-pyrano[3’,4] typically involves multiple steps, including the formation of the pyrano ring and subsequent acetylation reactions. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(4S)-4,9-Bis(acetyloxy)-10-[(acetyloxy)Methyl]-4-ethyl-1H-pyrano[3’,4] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyloxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4S)-4,9-Bis(acetyloxy)-10-[(acetyloxy)Methyl]-4-ethyl-1H-pyrano[3’,4] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-4,9-Bis(acetyloxy)-10-[(acetyloxy)Methyl]-4-ethyl-1H-pyrano[3’,4] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4,9-Bis(acetyloxy)-10-[(acetyloxy)Methyl]-4-ethyl-1H-pyrano[3’,4]
- (4S)-4,9-Bis(acetyloxy)-10-[(acetyloxy)Methyl]-4-ethyl-1H-pyrano[3’,5]
- (4S)-4,9-Bis(acetyloxy)-10-[(acetyloxy)Methyl]-4-ethyl-1H-pyrano[3’,6]
Uniqueness
The uniqueness of (4S)-4,9-Bis(acetyloxy)-10-[(acetyloxy)Methyl]-4-ethyl-1H-pyrano[3’,4] lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications.
Properties
Molecular Formula |
C27H24N2O9 |
---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(7,19-diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl)methyl acetate |
InChI |
InChI=1S/C27H24N2O9/c1-5-27(38-15(4)32)20-9-22-24-16(10-29(22)25(33)19(20)12-36-26(27)34)8-17-18(11-35-13(2)30)23(37-14(3)31)7-6-21(17)28-24/h6-9H,5,10-12H2,1-4H3 |
InChI Key |
QDANFVSBFOLOPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5COC(=O)C)OC(=O)C)N=C4C3=C2)OC(=O)C |
Origin of Product |
United States |
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